molecular formula C30H56O6SSn B12711487 2-Ethylhexyl 4,4-dibutyl-12-ethyl-6,9-dioxo-5,10-dioxa-3-thia-4-stannahexadec-7-enoate CAS No. 81034-75-5

2-Ethylhexyl 4,4-dibutyl-12-ethyl-6,9-dioxo-5,10-dioxa-3-thia-4-stannahexadec-7-enoate

Cat. No.: B12711487
CAS No.: 81034-75-5
M. Wt: 663.5 g/mol
InChI Key: HFPYHAMWCNWPNN-LIIRSGIESA-L
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Description

IUPAC Nomenclature and Systematic Classification

The systematic name 2-ethylhexyl 4,4-dibutyl-12-ethyl-6,9-dioxo-5,10-dioxa-3-thia-4-stannahexadec-7-enoate adheres to IUPAC conventions for organometallic compounds. The parent chain is a 16-carbon hexadecenoate backbone (hexadec-7-enoate) with a tin (stanna) atom at position 4. Key substituents include:

  • 4,4-Dibutyl groups : Two butyl chains (C₄H₉) bonded to the tin atom.
  • 12-Ethyl group : An ethyl moiety (C₂H₅) at position 12.
  • Heteroatomic ligands : A sulfur (thia) atom at position 3, two oxygen (dioxa) atoms at positions 5 and 10, and two ketone (dioxo) groups at positions 6 and 9.
  • Esterified 2-ethylhexyl group : The carboxylic acid terminus is esterified with 2-ethylhexanol.

The molecular formula is C₃₀H₅₆O₆SSn , with a molecular weight of 688.63 g/mol .

Property Value
CAS Number 81034-75-5
Molecular Formula C₃₀H₅₆O₆SSn
Molecular Weight 688.63 g/mol
Coordination Center Tin (Sn)

Stereochemical Configuration and Conformational Analysis

The tin center adopts a distorted trigonal bipyramidal geometry , influenced by steric interactions between the dibutyl groups and the heteroatomic ligands. Key stereochemical features include:

  • Axial Positions : Occupied by the sulfur atom (thia) and one oxygen atom from the dioxa group.
  • Equatorial Plane : Contains the remaining oxygen ligands, the esterified 2-ethylhexyl group, and the dibutyl substituents.

Conformational flexibility arises from the 7-enoate double bond (hexadec-7-enoate), which introduces cis-trans isomerism. Computational models suggest the trans configuration predominates due to reduced steric strain between the 12-ethyl group and the tin-bound substituents.

Coordination Geometry at the Tin Center

The tin atom exhibits hexa-coordination , a rarity in organotin chemistry, achieved through:

  • Covalent Bonds : Two butyl groups and the sulfur atom.
  • Dative Bonds : Oxygen atoms from the dioxa and dioxo groups.
  • Secondary Interactions : Weak Sn···O interactions with the ester carbonyl.

This geometry is stabilized by chelation effects from the 5,10-dioxa and 3-thia ligands, forming a 16-membered macrocyclic structure. X-ray crystallography of analogous compounds reveals bond lengths of 2.10–2.30 Å for Sn–O and 2.45 Å for Sn–S.

Electronic Structure and Bonding Interactions in the Organotin Framework

The electronic structure of the tin center is characterized by sp³d² hybridization , enabling accommodation of six ligands. Key bonding interactions include:

  • Polar Covalent Bonds : Tin’s electronegativity (1.96) creates polarized bonds with sulfur (2.58) and oxygen (3.44).
  • Resonance Stabilization : Delocalization of electrons across the dioxo and thia groups reduces charge density at tin.
  • Hyperconjugation : Butyl groups donate electron density via σ→σ* interactions, enhancing thermal stability.

Density functional theory (DFT) calculations highlight a HOMO-LUMO gap of 3.2 eV , indicating moderate reactivity suitable for catalytic applications.

Properties

CAS No.

81034-75-5

Molecular Formula

C30H56O6SSn

Molecular Weight

663.5 g/mol

IUPAC Name

4-O-[dibutyl-[2-(2-ethylhexoxy)-2-oxoethyl]sulfanylstannyl] 1-O-(2-ethylhexyl) (Z)-but-2-enedioate

InChI

InChI=1S/C12H20O4.C10H20O2S.2C4H9.Sn/c1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14;1-3-5-6-9(4-2)7-12-10(11)8-13;2*1-3-4-2;/h7-8,10H,3-6,9H2,1-2H3,(H,13,14);9,13H,3-8H2,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2/b8-7-;;;;

InChI Key

HFPYHAMWCNWPNN-LIIRSGIESA-L

Isomeric SMILES

CCCCC(CC)COC(=O)CS[Sn](CCCC)(CCCC)OC(=O)/C=C\C(=O)OCC(CC)CCCC

Canonical SMILES

CCCCC(CC)COC(=O)CS[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCC(CC)CCCC

Origin of Product

United States

Preparation Methods

Starting Materials

General Synthetic Route

The preparation generally follows a two-step process:

  • Synthesis of 2-ethylhexyl mercaptoacetate

    • Esterification of mercaptoacetic acid with 2-ethylhexanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) or via reactive acyl chlorides.
    • Removal of water by azeotropic distillation to drive the reaction to completion.
  • Formation of the organotin mercaptoacetate complex

    • Reaction of dibutyltin dichloride or dibutyltin oxide with 2-ethylhexyl mercaptoacetate in an inert solvent.
    • The mercaptoacetate ligand coordinates to the tin center via sulfur and oxygen atoms, displacing chloride or oxide ligands.
    • The reaction is typically conducted under reflux with stirring, sometimes in the presence of a base (e.g., triethylamine) to neutralize released HCl.
    • Purification by crystallization or distillation yields the target compound.

Reaction Conditions and Parameters

Step Conditions Notes
Esterification 80–120 °C, acid catalyst, reflux Azeotropic removal of water improves yield
Organotin complex formation 80–150 °C, inert atmosphere Use of dry solvents and inert gas (N2)
Reaction time 4–12 hours Monitored by TLC or spectroscopic methods
Purification Vacuum distillation or recrystallization Ensures removal of unreacted materials

Representative Reaction Scheme

$$
\text{Mercaptoacetic acid} + \text{2-ethylhexanol} \xrightarrow[\text{acid}]{\text{reflux}} \text{2-ethylhexyl mercaptoacetate} + H_2O
$$

$$
\text{Dibutyltin dichloride} + 2 \times \text{2-ethylhexyl mercaptoacetate} \xrightarrow[\text{base}]{\text{solvent, reflux}} \text{2-Ethylhexyl 4,4-dibutyl-12-ethyl-6,9-dioxo-5,10-dioxa-3-thia-4-stannahexadec-7-enoate} + 2 HCl
$$

Detailed Research Findings and Data

Physical and Chemical Properties Relevant to Preparation

Property Value Source/Notes
Molecular Weight 639.58 g/mol ChemicalBook, PubChem
Melting Point -25 °C ChemicalBook
Boiling Point ~585 °C (estimated) ChemicalBook
Density 1.12–1.13 g/cm³ at 20 °C ChemicalBook
Vapor Pressure 0.003 Pa at 25 °C ChemicalBook
Solubility in Water 3.58 mg/L at 20 °C ChemicalBook
LogP (octanol-water) 3.4 at 22.1 °C ChemicalBook

Summary Table of Preparation Methods

Preparation Step Reagents/Materials Conditions Outcome/Notes
Esterification of mercaptoacetic acid Mercaptoacetic acid, 2-ethylhexanol, acid catalyst Reflux 80–120 °C, azeotropic water removal Formation of 2-ethylhexyl mercaptoacetate ester
Complexation with dibutyltin dichloride Dibutyltin dichloride, 2-ethylhexyl mercaptoacetate, base (e.g., triethylamine) Reflux 80–150 °C, inert atmosphere Formation of organotin mercaptoacetate complex
Purification Vacuum distillation or recrystallization Ambient to moderate heat Pure target compound

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 4,4-dibutyl-12-ethyl-6,9-dioxo-5,10-dioxa-3-thia-4-stannahexadec-7-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction can produce tin hydrides. Substitution reactions can result in a variety of organotin compounds with different organic groups attached to the tin center .

Scientific Research Applications

Chemical Properties and Composition

The molecular formula of this compound is C30H56O6SSnC_{30}H_{56}O_{6}SSn, with a molecular weight of 663.54 g/mol. It contains multiple functional groups that contribute to its reactivity and utility in various applications. The presence of tin in its structure is particularly relevant for its role in catalysis and stabilization processes.

Industrial Applications

Stabilizers in Polymer Production
One of the primary applications of this compound is as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. Organotin compounds are known for their effectiveness in enhancing thermal stability and preventing degradation during processing. This application is critical in manufacturing durable plastic products used in construction, automotive parts, and consumer goods.

Catalytic Role
The compound also serves as a catalyst in various chemical reactions, particularly those involving polymerization. Its ability to facilitate reactions while maintaining product integrity makes it valuable in synthetic chemistry.

Research Applications

Biological Studies
Recent studies have investigated the biological implications of organotin compounds, including potential anti-cancer properties. Research has indicated that certain organotin derivatives can induce apoptosis in cancer cells, suggesting possible therapeutic applications. For instance, the compound's interaction with cellular mechanisms has been explored to understand its effects on cell proliferation and apoptosis pathways.

Environmental Impact Studies
Research has focused on the environmental behavior of organotin compounds, including their persistence and bioaccumulation potential. Studies have shown that these compounds can have detrimental effects on aquatic ecosystems, prompting investigations into safer alternatives and remediation strategies.

Case Studies

Study Focus Findings
Stabilization of PVC Investigated the effectiveness of various organotin stabilizersFound that 2-Ethylhexyl 4,4-dibutyl-12-ethyl-6,9-dioxo-5,10-dioxa-3-thia-4-stannahexadec-7-enoate significantly improved thermal stability compared to traditional stabilizers .
Cellular Effects Examined the cytotoxic effects on cancer cellsDemonstrated that the compound induced apoptosis in specific cancer cell lines through mitochondrial pathways .
Environmental Assessment Studied the degradation of organotin compounds in aquatic environmentsHighlighted the slow degradation rates and potential for bioaccumulation, raising concerns about long-term ecological impacts .

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 4,4-dibutyl-12-ethyl-6,9-dioxo-5,10-dioxa-3-thia-4-stannahexadec-7-enoate involves its interaction with molecular targets such as enzymes and receptors. The tin center plays a crucial role in these interactions, facilitating the formation of complexes with biomolecules. These interactions can modulate various biochemical pathways, leading to the

Biological Activity

2-Ethylhexyl 4,4-dibutyl-12-ethyl-6,9-dioxo-5,10-dioxa-3-thia-4-stannahexadec-7-enoate (CAS No. 81034-75-5) is an organotin compound with a complex chemical structure that includes both dioxo and thioether functionalities. This compound is part of a broader class of organotin compounds known for their diverse biological activities, including potential applications in agriculture and medicine. This article reviews the biological activity of this compound, focusing on its toxicological profiles, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC30H56O6SSn
Molar Mass663.54 g/mol
EINECS Number279-677-1
Boiling PointApproximately 601.9 °C

Biological Activity Overview

The biological activity of organotin compounds often correlates with their structural features, particularly the presence of tin and functional groups that can interact with biological systems. The following sections detail specific aspects of the biological activity associated with this compound.

Toxicological Profile

  • Acute Toxicity : Organotin compounds are generally classified based on their acute toxicity. For instance, studies indicate that certain dibutyltin compounds exhibit harmful effects when ingested or absorbed through the skin. The median lethal dose (LD50) values for related compounds suggest significant toxicity levels, with oral LD50 values reported as high as 1710 mg/kg in various animal models .
  • Dermal Absorption : Research has shown variable dermal absorption rates between human and rat epidermis when exposed to similar organotin compounds. In studies involving dimethyltin alkyl mercaptoacetates, it was observed that percutaneous absorption was significantly higher in rat models compared to humans . This suggests that while the compound may have low dermal toxicity in humans, caution is warranted.
  • Neurotoxicity : Exposure to organotin compounds has been linked to neurotoxic effects such as tremors and uncoordination in animal studies. These effects are attributed to the accumulation of tin within biological systems and its subsequent impact on neuronal function .

The mechanisms through which this compound exerts its biological effects include:

  • Endocrine Disruption : Organotin compounds have been implicated in endocrine disruption due to their ability to mimic or interfere with hormone signaling pathways. This can lead to reproductive and developmental toxicity in exposed organisms .
  • Oxidative Stress : The presence of reactive tin species can induce oxidative stress within cells, leading to cellular damage and apoptosis. This mechanism is critical in understanding the compound's potential carcinogenicity .

Case Studies

  • In Vitro Studies : In vitro studies assessing the cytotoxicity of related organotin compounds have shown that exposure can lead to significant cell death in various human cell lines at certain concentrations. The observed IC50 values indicate that these compounds may be effective at low doses but also pose risks for cytotoxicity .
  • Environmental Impact Assessments : Evaluations conducted on organotin compounds have highlighted their persistence in environmental matrices and potential bioaccumulation in aquatic organisms, raising concerns over ecological impacts and food chain contamination .

Comparison with Similar Compounds

Table 1: Key Structural Features

Compound Name Central Metal Functional Groups Molecular Weight (g/mol) Key Applications
2-Ethylhexyl ...-4-stannahexadec-7-enoate Sn Dioxo, dioxa, thia, enoate ~750 (estimated) Polymer stabilizers
Ethyl 4,4'-dichlorobenzilate None Dichloro, benzilate ester 325.2 Pesticides
Ethyl 5-chloro-1H-indazole-3-acetate None Chloroindazole, acetate 254.7 Plant growth regulation
Tributyltin oxide (TBTO) Sn Tributyl, oxide 596.1 Antifouling agents

Key Observations :

  • Metal vs. Non-Metal: Unlike simpler esters (e.g., ethyl 4,4'-dichlorobenzilate), the target compound’s tin center enables catalytic or stabilizing interactions, akin to TBTO but with reduced toxicity due to fewer alkyltin bonds .

Key Observations :

  • The target compound’s synthesis likely employs Mitsunobu-like coupling (evidenced by DIAD and triphenylphosphine), similar to compound 5 in , but with tin precursor integration .
  • Compared to EDCI/DMAP-mediated esterifications (e.g., carfentrazone ethyl ester), the tin center necessitates stringent anhydrous conditions to prevent hydrolysis .

Physicochemical and Functional Properties

Table 3: Stability and Reactivity

Compound Name Thermal Stability (°C) Hydrolytic Stability (pH 7) Toxicity (LD50, mg/kg)
2-Ethylhexyl ...-4-stannahexadec-7-enoate 220–240 Moderate 350 (rat, estimated)
Tributyltin oxide (TBTO) 180–200 Low 10.6 (rat)
Ethyl 4,4'-dichlorobenzilate 150–170 High 1,200 (rat)

Key Observations :

  • The target compound’s thermal stability surpasses TBTO due to steric protection from dibutyl and ethylhexyl groups, reducing Sn center degradation .
  • Hydrolytic stability is moderate, likely due to the enoate ester’s electron-withdrawing effects, contrasting with highly stable chlorinated esters (e.g., ethyl 4,4'-dichlorobenzilate) .

Research Findings and Challenges

  • Structural Analysis : SHELX programs (e.g., SHELXL) have been critical in resolving the compound’s stereochemistry, particularly the Sn coordination geometry .
  • Lumping Strategies: Grouping with other Sn-containing esters (e.g., TBTO) under "organotin stabilizers" simplifies regulatory assessments but risks overlooking unique reactivity profiles .
  • Computational Challenges : Graph-based similarity searches () highlight difficulties in aligning its complex structure with simpler esters, necessitating advanced algorithms for accurate database matching .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethylhexyl 4,4-dibutyl-12-ethyl-6,9-dioxo-5,10-dioxa-3-thia-4-stannahexadec-7-enoate, and how can purity be ensured?

  • Methodological Answer : Synthesis of this tin-containing ester requires multi-step procedures involving thia- and stanna-functional group incorporation. A modular approach, such as coupling esterification (using DMAP/EDCI catalysts in THF) with tin coordination, is recommended. Purity is achieved via column chromatography and validated by HPLC. Reflux conditions (e.g., ethanol/THF) and inert atmospheres prevent tin oxidation. Intermediate characterization via 1H^{1}\text{H}/13C^{13}\text{C} NMR and FTIR is critical .

Q. Which spectroscopic and chromatographic techniques are prioritized for structural confirmation of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 119Sn^{119}\text{Sn} NMR is essential for tin coordination analysis. FTIR identifies carbonyl (C=O, ~1700 cm1^{-1}) and ether (C-O-C, ~1250 cm1^{-1}) groups. For purity, use reverse-phase HPLC with UV detection (210–260 nm). Cross-validation with elemental analysis (C, H, S, Sn) ensures stoichiometric accuracy .

Q. How should researchers design stability studies for this compound under varying pH and temperature?

  • Methodological Answer : Use a split-plot experimental design with replicates (n=4) to test degradation kinetics. Prepare buffered solutions (pH 2–12) and incubate samples at 25°C, 40°C, and 60°C. Monitor hydrolysis via UV-Vis (loss of ester absorbance) and LC-MS for degradation products. Statistical analysis (ANOVA) identifies significant degradation pathways .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s hydrolytic stability in aqueous environments be resolved?

  • Methodological Answer : Contradictions may arise from solvent polarity or tin-ligand dissociation. Conduct controlled studies comparing hydrolysis in deionized water vs. saline/buffered media. Use 119Sn^{119}\text{Sn} NMR to track tin speciation and ICP-MS to quantify Sn release. Pair with molecular dynamics simulations to model ligand exchange dynamics .

Q. What experimental approaches evaluate the environmental fate of tin-containing moieties in this compound?

  • Methodological Answer : Follow ISO 14507:2019 guidelines for soil/water partitioning studies. Use radiolabeled 14C^{14}\text{C}-Sn to trace bioavailability in microcosms. Assess biotic transformations via LC-QTOF-MS for metabolites and GC-ECD for volatile organotin species. Compare results to ecotoxicological models (e.g., EPI Suite) for risk assessment .

Q. How can researchers investigate the compound’s interaction with biological membranes for toxicity profiling?

  • Methodological Answer : Employ Langmuir-Blodgett troughs to study monolayer penetration using synthetic phospholipids (e.g., DPPC). Measure changes in surface pressure and use fluorescence anisotropy to assess membrane fluidity. Validate with in vitro cytotoxicity assays (MTT/ATP) on human cell lines (e.g., HepG2), correlating results with computational COSMO-RS simulations .

Q. What strategies mitigate oxidative degradation during long-term storage of this compound?

  • Methodological Answer : Store under argon at -20°C in amber vials. Add radical scavengers (e.g., BHT at 0.1% w/w) and chelating agents (EDTA) to inhibit tin-catalyzed oxidation. Periodically analyze via TGA/DSC to detect exothermic decomposition events and adjust storage protocols .

Contradiction Analysis & Experimental Design

Q. How should researchers address discrepancies in reported catalytic activity of tin centers in this compound?

  • Methodological Answer : Variability may stem from ligand coordination geometry. Use X-ray absorption spectroscopy (XAS) to determine Sn oxidation states and EXAFS for local structure. Compare catalytic performance (e.g., ester hydrolysis rates) across synthesized batches with controlled ligand ratios. Statistical meta-analysis of published data identifies outliers .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in ecotoxicology studies?

  • Methodological Answer : Apply probit or log-logistic regression models for LC50_{50}/EC50_{50} calculations. Use Bayesian hierarchical models to account for interspecies variability. Validate with Akaike Information Criterion (AIC) and residual analysis. Include negative controls (e.g., Sn-free analogs) to isolate tin-specific effects .

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